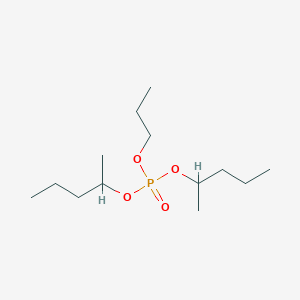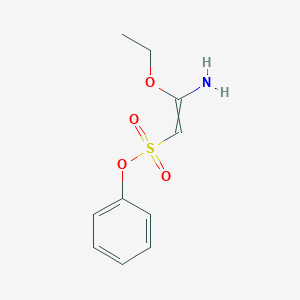
Dipentan-2-yl propyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentan-2-yl propyl phosphate is an organophosphate ester, a class of compounds widely used in various industrial applications. Organophosphate esters are known for their versatility and are commonly used as flame retardants, plasticizers, and performance additives in engine oils
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipentan-2-yl propyl phosphate typically involves the reaction of phosphorus oxychloride with a primary alcohol and triethylamine in toluene. This reaction is followed by filtration and treatment with steam to yield dialkyl phosphates in good yield . Another method involves the Michaelis–Arbuzov reaction, where trialkyl phosphites react with haloacetones to form the desired phosphonate esters .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for commercial production.
Analyse Des Réactions Chimiques
Types of Reactions
Dipentan-2-yl propyl phosphate undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acids using oxidizing agents.
Substitution: Reaction with nucleophiles to form substituted phosphonates.
Hydrolysis: Conversion to phosphonic acids in the presence of water and acid or base catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or molecular iodine as oxidants.
Substitution: Diaryliodonium salts and phosphites under visible-light illumination.
Hydrolysis: Trifluoromethanesulfonic acid (TfOH) as a catalyst.
Major Products Formed
Oxidation: Phosphonic acids.
Substitution: Aryl phosphonates.
Hydrolysis: Phosphonic acids.
Applications De Recherche Scientifique
Dipentan-2-yl propyl phosphate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of dipentan-2-yl propyl phosphate involves its interaction with specific molecular targets and pathways. As an organophosphate ester, it can inhibit certain enzymes by phosphorylating their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-chloroisopropyl) phosphate
- Tris(1,3-dichloro-2-propyl) phosphate
- Tris(2-chloroethyl) phosphate
Uniqueness
Dipentan-2-yl propyl phosphate is unique due to its specific alkyl chain structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other organophosphate esters may not be as effective .
Propriétés
Numéro CAS |
646521-40-6 |
|---|---|
Formule moléculaire |
C13H29O4P |
Poids moléculaire |
280.34 g/mol |
Nom IUPAC |
dipentan-2-yl propyl phosphate |
InChI |
InChI=1S/C13H29O4P/c1-6-9-12(4)16-18(14,15-11-8-3)17-13(5)10-7-2/h12-13H,6-11H2,1-5H3 |
Clé InChI |
LHFGUQMBVXBOGD-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)OP(=O)(OCCC)OC(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3-Cyanophenyl)sulfamoyl]benzoic acid](/img/structure/B15169781.png)


![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)

![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)

![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)
